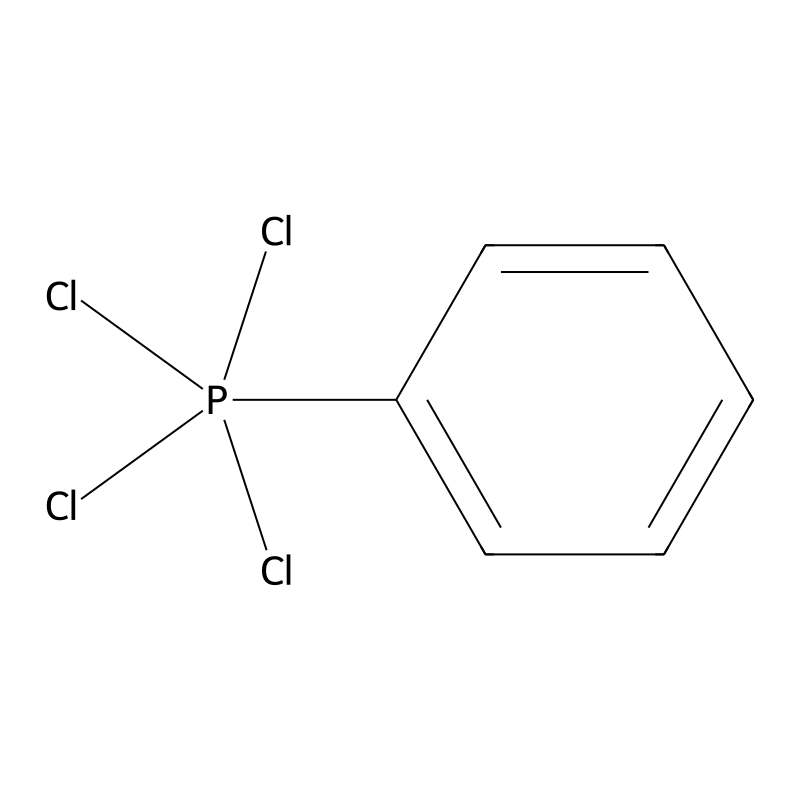

Phenylphosphorus tetrachloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenylphosphorus tetrachloride is an organophosphorus compound with the chemical formula C₆H₅PCl₄. It is characterized by a phosphorus atom bonded to a phenyl group and four chlorine atoms. This compound typically appears as a colorless to yellowish liquid with a pungent odor. It is known for its reactivity, particularly in hydrolysis reactions where it can release hydrochloric acid upon contact with water . The compound is used in various applications, including organic synthesis and as a reagent in

Precursor for Organophosphorus Compounds

PhPCl₄ possesses a phosphorus atom bonded to four chlorine atoms and a phenyl group (C₆H₅). The chlorine atoms can be readily replaced with other functional groups, making PhPCl₄ a potential precursor for various organophosphorus compounds. Organophosphorus compounds are a diverse class with applications in flame retardants, pesticides, and even some medications []. Research could focus on using PhPCl₄ as a starting material for synthesizing novel organophosphorus compounds with desired properties.

Study of P-Cl Bond Reactivity

The P-Cl bonds in PhPCl₄ are likely susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Researchers could investigate the reactivity of these bonds towards different nucleophiles to understand the reaction mechanisms and potential for further functionalization []. This knowledge could be valuable in the design and synthesis of new organophosphorus materials.

Characterization and Material Properties

Limited information exists on the physical and chemical properties of PhPCl₄. Research could focus on characterizing the compound, including its melting point, boiling point, solubility, and spectroscopic properties. Additionally, studies could explore potential applications based on its material properties, such as its use as a flame retardant or precursor for flame-resistant polymers.

- Hydrolysis: When phenylphosphorus tetrachloride reacts with water, it produces phenylphosphonic acid and hydrochloric acid:

- Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, leading to the formation of phosphonates or phosphoramides:

These reactions highlight its utility in synthesizing other phosphorus-containing compounds.

Phenylphosphorus tetrachloride can be synthesized through several methods:

- Direct Chlorination: Phosphorus trichloride can react with phenyl compounds under controlled conditions to yield phenylphosphorus tetrachloride.Example reaction:

- Electrophilic Substitution: This method involves the electrophilic substitution of benzene with phosphorus trichloride, often catalyzed by Lewis acids such as aluminum chloride.

Phenylphosphorus tetrachloride has several applications primarily in organic synthesis:

- Synthesis of Organophosphates: It serves as a precursor for various organophosphate compounds used in agriculture and pharmaceuticals.

- Reagent in Organic Chemistry: Utilized for introducing phosphorus functionalities into organic molecules.

- Chemical Intermediates: Acts as an intermediate in the synthesis of more complex phosphorus-containing compounds.

Research on the interactions of phenylphosphorus tetrachloride focuses on its reactivity with nucleophiles and its hydrolysis behavior. Studies indicate that its reactivity profile is similar to other phosphorus halides, making it a valuable reagent in synthetic organic chemistry. The interaction with biological systems remains an area for further investigation, particularly regarding its potential neurotoxic effects.

Phenylphosphorus tetrachloride shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness.

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Phenylphosphorus trichloride | C₆H₅PCl₃ | Less reactive than tetrachloride; fewer chlorine atoms. |

| Dichlorophenylphosphine | C₆H₅PCl₂ | Used primarily as an intermediate; less chlorinated. |

| Triphenylphosphate | (C₆H₅)₃PO₄ | Non-toxic alternative; used as a plasticizer. |

| Phosphorus trichloride | PCl₃ | Highly reactive; used in various chemical syntheses. |

Phenylphosphorus tetrachloride is unique due to its four chlorine substituents which enhance its reactivity compared to similar compounds with fewer chlorines. Its ability to undergo hydrolysis and form various derivatives makes it particularly useful in synthetic applications.

This detailed overview reflects the significance of phenylphosphorus tetrachloride in both industrial and research contexts, emphasizing its chemical properties, reactions, and applications within the field of organophosphorus chemistry.